

Application Notes and Protocols for E7090 In Vivo Studies

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Compound of Interest				
Compound Name:	E7090			
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo application of **E7090**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following protocols and data are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of **E7090**.

Introduction

E7090, also known as tasurgratinib, is an orally available, small-molecule tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3] The FGF/FGFR signaling pathway plays a critical role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[4][5] Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, are oncogenic drivers in a variety of cancers, making FGFRs promising therapeutic targets.[1][4][5] **E7090** has demonstrated potent anti-tumor activity in preclinical models of cancers with FGFR aberrations.[1][4][6]

Mechanism of Action

E7090 inhibits the kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling pathways.[5] Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of intracellular signaling cascades, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways.[4][5] By inhibiting FGFR phosphorylation, **E7090** effectively abrogates



these downstream signals, resulting in the inhibition of tumor cell proliferation and survival.[4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **E7090** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

Kinase	IC50 (nM)
FGFR1	0.71[8]
FGFR2	0.50[8]
FGFR3	1.2[8]
FGFR4	120[8]

Table 2: In Vitro Cellular Activity of E7090

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)
SNU-16	Gastric Cancer	FGFR2 Amplification	3[8], 5.7[4]
AN3CA	Endometrial Cancer	FGFR2 Mutation	N/A
MFE280	Endometrial Cancer	N/A	N/A
MFE296	Endometrial Cancer	N/A	N/A
4T1	Breast Cancer	N/A	N/A

Table 3: In Vivo Efficacy of **E7090** in Xenograft Models



Xenograft Model	Cancer Type	FGFR Alteration	Dose and Route	Antitumor Activity
SNU-16	Gastric Cancer	FGFR2 Amplification	6.25-50 mg/kg, oral, once daily	Significant tumor growth inhibition[4]
Patient-Derived Xenograft (PDX)	Cholangiocarcino ma	FGFR2-BICC1 fusion	50 mg/kg, oral	>50% tumor regression[6]
4T1 Lung Metastasis	Breast Cancer	N/A	6.25-50 mg/kg, oral, once daily	Prolonged survival[8]

Experimental ProtocolsIn Vivo Formulation of E7090

This protocol describes the preparation of **E7090** for oral administration in mice.

Materials:

- E7090 compound
- Dimethyl sulfoxide (DMSO)
- Tween 80
- 5% (w/v) Glucose solution
- Sterile, conical tubes
- Pipettes and sterile tips
- Vortex mixer

Procedure:

Prepare a stock solution of E7090 in DMSO.



- In a sterile conical tube, prepare the vehicle solution consisting of 3.5% (v/v) DMSO, 6.5% (v/v) Tween 80, and 90% (v/v) of a 5% (w/v) glucose solution.[4]
- Add the appropriate volume of the E7090 stock solution to the vehicle to achieve the desired final concentration for dosing.
- Vortex the solution thoroughly to ensure complete mixing and a uniform suspension.
- The final administration volume for mice is typically 0.2 mL per 10 g of body weight.[4]

In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of **E7090** in a mouse xenograft model.

Materials and Equipment:

- Female nude mice (e.g., BALB/c nude)
- Cancer cell line with a known FGFR alteration (e.g., SNU-16)
- Matrigel (or other appropriate extracellular matrix)
- Syringes and needles for cell implantation and oral gavage
- · Calipers for tumor measurement
- Animal balance
- E7090 formulated as described above
- Vehicle solution (for control group)

Procedure:

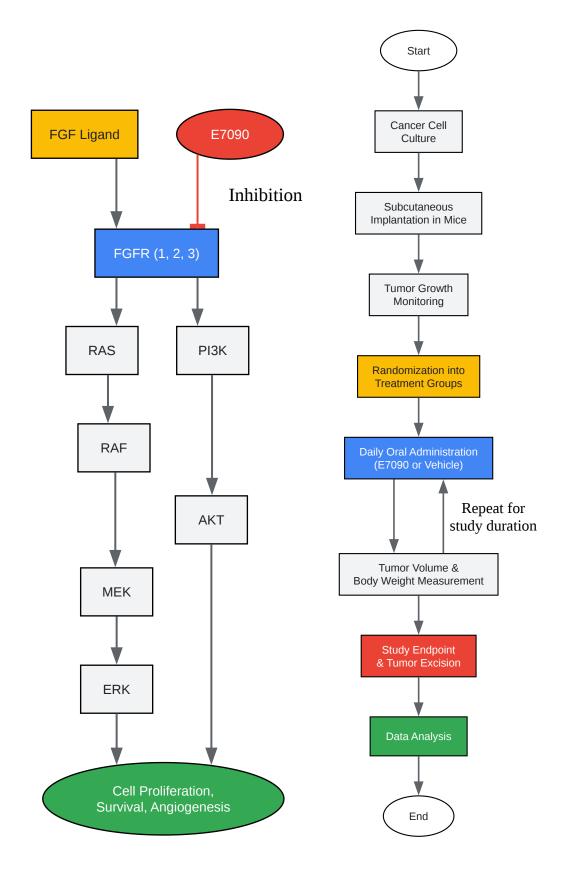
Cell Culture and Implantation:



- Culture the selected cancer cell line under appropriate conditions.
- Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth regularly using calipers.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer E7090 (formulated as described above) or vehicle to the respective groups via oral gavage.
 - A typical dosing schedule is once daily for a specified period (e.g., 14 days).[4]
- Monitoring and Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the general health and behavior of the animals daily.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor weights can be recorded.
 - Analyze the data by comparing tumor growth inhibition in the E7090-treated groups to the vehicle-treated control group.

Visualizations Signaling Pathway of E7090 Action





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